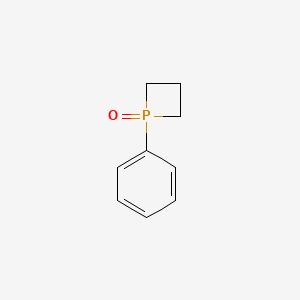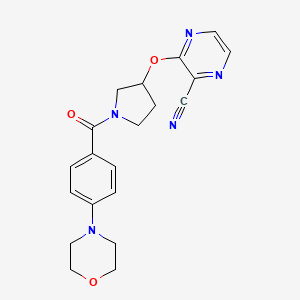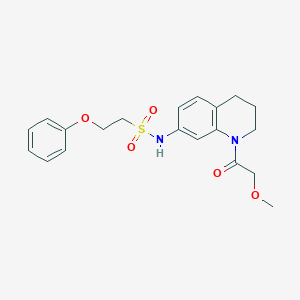
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide is a synthetic compound notable for its diverse applications in scientific research. Its chemical structure combines elements such as a tetrahydroquinoline core and phenoxyethanesulfonamide moiety, making it an interesting subject of study in medicinal and industrial chemistry.
Preparation Methods
The synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide generally involve multi-step organic synthesis:
Starting Materials and Initial Reactions: : The synthesis often begins with the preparation of 1,2,3,4-tetrahydroquinoline derivatives, which are then acetylated with methoxyacetyl chloride.
Intermediate Formation: : Subsequent reactions involve the formation of key intermediates through condensation and cyclization reactions under controlled temperature and pH conditions.
Final Steps and Purification: : The final product is obtained through the reaction of the intermediates with phenoxyethanesulfonyl chloride, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up these steps with optimizations to ensure high yield and purity, leveraging large-scale reactors and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions: : This compound typically undergoes several types of chemical reactions:
Oxidation: : Reactions with oxidizing agents can lead to the formation of quinone derivatives.
Reduction: : Reduction using agents like sodium borohydride can yield dihydroquinoline derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are common, particularly on the sulfonamide group.
Reagents and Conditions
Oxidation: : Potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenated reagents in polar aprotic solvents.
Major Products
Oxidized quinones
Reduced dihydroquinolines
Various substituted sulfonamides
Scientific Research Applications
This compound finds extensive applications across various fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Acts as a probe in biochemical assays and enzyme studies.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Modulation of signal transduction pathways, inhibition of enzymatic activity, and disruption of cellular processes.
Comparison with Similar Compounds
Comparing this compound with similar ones highlights its unique properties:
Unique Structure: : The combination of tetrahydroquinoline and phenoxyethanesulfonamide distinguishes it from other sulfonamides and quinoline derivatives.
Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-8-yl)-2-phenoxyethanesulfonamide
N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide
Each of these compounds may exhibit slightly different properties and reactivities due to variations in their substituent groups, making N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide a unique and valuable subject for research.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-15-20(23)22-11-5-6-16-9-10-17(14-19(16)22)21-28(24,25)13-12-27-18-7-3-2-4-8-18/h2-4,7-10,14,21H,5-6,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHFTFNSJNBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
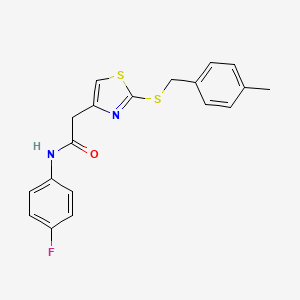
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)
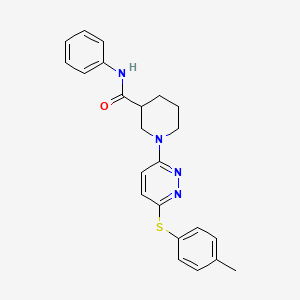
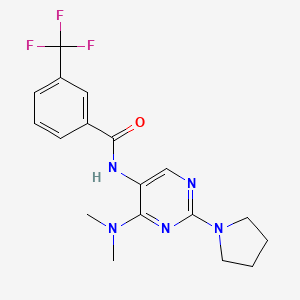
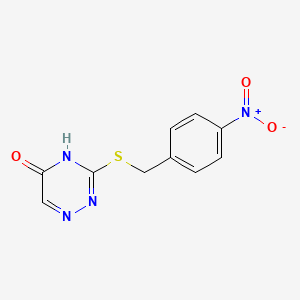
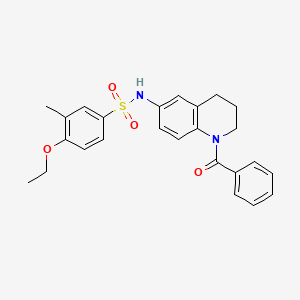
![1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2776688.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2776692.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2776698.png)
![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)
